molecular formula C12H17F2N3O3 B2561510 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide CAS No. 2034333-54-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide

Cat. No.: B2561510
CAS No.: 2034333-54-3
M. Wt: 289.283
InChI Key: NUOKTLXDRJQVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle, a core structure of significant interest in medicinal chemistry and drug discovery. The molecule is characterized by a 4,4-difluorocyclohexyl group attached to the 3-position of the oxadiazole ring and a 2-methoxyacetamide side chain connected via a methylene bridge to the 5-position. This specific architecture suggests potential as a valuable intermediate or scaffold for the development of bioactive molecules. Compounds containing the 1,2,4-oxadiazole moiety are extensively studied for their diverse pharmacological properties. Furthermore, the incorporation of fluorine atoms and the difluorocyclohexyl group is a common strategy in modern drug design to fine-tune a compound's lipophilicity, metabolic stability, and membrane permeability, which can profoundly influence its pharmacokinetic profile. While the precise mechanism of action for this specific molecule requires further experimental elucidation, related oxadiazole derivatives have been identified as potent and selective enzyme inhibitors in scientific literature. For instance, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been reported to act as selective, mechanism-based inhibitors for targets like Histone Deacetylase 6 (HDAC6) . This compound is provided for non-human research purposes only. It is intended for use in assay development, high-throughput screening, hit-to-lead optimization, and other investigative applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemical substances with appropriate safety precautions.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O3/c1-19-7-9(18)15-6-10-16-11(17-20-10)8-2-4-12(13,14)5-3-8/h8H,2-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOKTLXDRJQVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4,4-difluorocyclohexylmethanol: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.

    Synthesis of 1,2,4-oxadiazole ring: The oxadiazole ring can be constructed by reacting the difluorocyclohexylmethanol with a nitrile oxide, generated in situ from a suitable precursor like chloroformoxime.

    Coupling with methoxyacetamide: The final step involves coupling the oxadiazole intermediate with methoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyacetamide moiety can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorine atoms contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide 1,2,4-Oxadiazole 4,4-Difluorocyclohexyl, 2-methoxyacetamide Not explicitly reported -
2-Chloro-N-(5-phenyl-[1,3,4]-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole Phenyl, chloroacetamide Antimicrobial activity
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione-acetamide 2-Methoxyphenoxy, thiazolidinedione Hypoglycemic agents (antidiabetic)
1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine Benzimidazole-oxadiazole 4,4-Difluorocyclohexyl, 3-methyl-1,2,4-oxadiazole, piperidine Antimalarial (repositioning study)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Oxazolidinone-acetamide 2,6-Dimethylphenyl, 2-methoxy Fungicide (oxadixyl)
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 1,3,4-Oxadiazole-thioether 2-Methyl-3-furyl, thioacetamide Not reported (structural analog)

Key Observations:

Core Heterocycle Variations :

  • The target compound uses a 1,2,4-oxadiazole core, whereas analogs like 2-chloro-N-(5-phenyl-[1,3,4]-oxadiazol-2-yl)acetamide employ a 1,3,4-oxadiazole scaffold. The 1,2,4-oxadiazole is generally more resistant to metabolic degradation compared to its 1,3,4 counterpart, enhancing bioavailability .

Substituent Impact on Activity: The 4,4-difluorocyclohexyl group, shared with compound 72 in , suggests a role in improving membrane permeability and target selectivity. In contrast, the 2-methoxyphenoxy group in enhances hypoglycemic activity via PPARγ modulation. The 2-methoxyacetamide group in the target compound is structurally distinct from the thiazolidinedione moiety in , which directly interacts with insulin-sensitizing targets.

Pharmacological Applications :

  • Compounds with oxadiazole cores are versatile: antimicrobial (), antimalarial (), and metabolic (). The absence of direct activity data for the target compound implies a need for empirical testing, though its structural features align with antimicrobial or antidiabetic drug candidates.

Synthetic Routes :

  • The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives . For example, compound 72 in was synthesized via nucleophilic substitution between a benzimidazole precursor and 4-(bromomethyl)-1,1-difluorocyclohexane. Similarly, the target compound likely employs a coupling reaction between a preformed 1,2,4-oxadiazole intermediate and 2-methoxyacetamide.

Notes on Structural and Functional Divergence

  • Lipophilicity vs. This contrasts with the polar thiazolidinedione group in , which improves solubility but may reduce blood-brain barrier penetration.
  • Metabolic Stability : The 1,2,4-oxadiazole core in the target compound is less prone to oxidative metabolism compared to furyl or thiophene substituents in analogs like , which may undergo rapid hepatic clearance.

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring structure which is known for its diverse biological activities. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization of hydrazides with carboxylic acids.
  • Introduction of the Difluorocyclohexyl Group : Utilizes difluorocyclohexyl halides in reactions with the oxadiazole intermediate.
  • Attachment of the Methoxyacetamide Moiety : This final step usually involves amide bond formation using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with oxadiazole rings possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.004 mg/mL
Staphylococcus aureus0.015 mg/mL
Enterobacter cloacae0.008 mg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Anticancer Activity

The oxadiazole-containing compounds have also been evaluated for their anticancer properties. In vitro studies demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines:

  • A549 Lung Cancer Cells : Showed sensitivity to compounds with similar structures, indicating potential for lung cancer treatment.
  • MDA-MB-231 Breast Cancer Cells : Exhibited dose-dependent inhibition of growth, with IC50 values below 1 µM.

The mechanism appears to involve DNA damage leading to apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety may interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The difluorocyclohexyl group could enhance binding affinity to certain receptors involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives showed that compounds with the oxadiazole structure had superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Anticancer Research : In vivo studies demonstrated that similar compounds could reduce tumor size in xenograft models without significant toxicity to normal tissues .

Q & A

Q. What are the optimal synthetic routes for N-((3-(4,4-difluorocycloclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide?

The synthesis typically involves multi-step procedures, starting with cyclization to form the oxadiazole ring. For example, hydrazides can react with carboxylic acid derivatives under dehydrating conditions (e.g., using DMF as a solvent and potassium carbonate as a base). Chloroacetylation steps, as described for analogous acetamide derivatives, involve refluxing with chloroacetyl chloride in the presence of triethylamine . Reaction progress is monitored via TLC, and final products are isolated by precipitation or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., amide C=O at ~1667 cm⁻¹, -OCH₃ at ~3045 cm⁻¹) .
  • ¹H NMR for structural elucidation (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • Mass spectrometry to verify molecular weight (e.g., m/z 430.2 [M+1] for related compounds) .
  • Elemental analysis to validate purity and stoichiometry .

Q. What in vitro models are suitable for initial biological activity screening?

Alloxan-induced diabetic rodent models are widely used for hypoglycemic activity assessment . For antimicrobial or anti-inflammatory screening, bacterial strains (e.g., E. coli, S. aureus) and cyclooxygenase inhibition assays are recommended .

Q. What safety precautions are necessary during synthesis?

  • Use fume hoods to handle volatile reagents like chloroacetyl chloride.
  • Wear PPE (gloves, goggles) to avoid skin/eye contact.
  • Follow protocols for quenching reactive intermediates and disposing of hazardous waste .

Advanced Questions

Q. How to design experiments to elucidate the mechanism of action of this compound?

  • Molecular docking studies can predict interactions with biological targets (e.g., enzymes, receptors). For example, triazoloquinoxaline analogs show binding affinity to kinase active sites .
  • In vitro assays (e.g., enzyme inhibition, receptor binding) validate computational predictions. Use fluorescence-based assays for real-time monitoring of target engagement .

Q. How to address discrepancies in elemental analysis data during characterization?

Discrepancies (e.g., nitrogen content mismatch in 3c: calculated 9.79% vs. found 6.57% ) may arise from incomplete purification or side reactions. Mitigation strategies include:

  • Repetitive recrystallization to improve purity.
  • Cross-validation using high-resolution mass spectrometry (HRMS) or combustion analysis.

Q. What strategies are effective for optimizing reaction yields in oxadiazole ring formation?

  • Control reaction temperature (e.g., room temperature for cyclization to minimize side products) .
  • Use anhydrous conditions and catalytic bases (e.g., NaHCO₃) to enhance nucleophilic substitution efficiency .

Q. How to conduct structure-activity relationship (SAR) studies for this compound’s derivatives?

  • Systematically vary substituents (e.g., fluorophenyl, methoxy groups) and test biological activity.
  • Compare analogs like N-(2-methoxyphenyl)-2-(3-methyl-oxadiazolyl)acetamide for anti-inflammatory potency .
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How to resolve conflicting bioactivity results between studies?

  • Assess experimental variables (e.g., cell line specificity, dosing regimens). For instance, hypoglycemic activity in rats may not translate to murine models due to metabolic differences .
  • Replicate studies under standardized conditions (e.g., ISO guidelines for in vivo testing).

Q. What computational methods predict metabolic stability and toxicity?

  • In silico tools like ADMET Predictor™ or SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions) .
  • Molecular dynamics simulations assess stability in biological matrices, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.